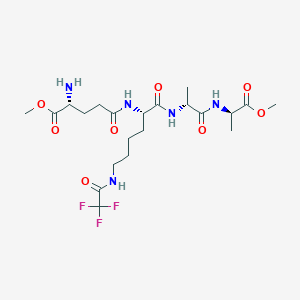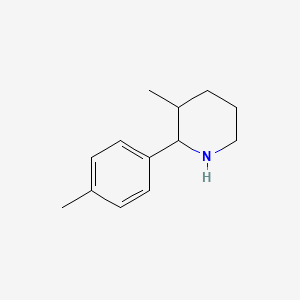
3-Methyl-2-(4-methylphenyl)piperidine
Descripción general
Descripción
3-Methyl-2-(4-methylphenyl)piperidine is a compound with the CAS Number: 1019345-69-7 . It has a molecular weight of 189.3 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H19N/c1-10-5-7-12 (8-6-10)13-11 (2)4-3-9-14-13/h5-8,11,13-14H,3-4,9H2,1-2H3 .Chemical Reactions Analysis
Piperidines are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 189.3 .Aplicaciones Científicas De Investigación
1. Structural Studies and Molecular Interactions
3-Methyl-2-(4-methylphenyl)piperidine derivatives have been studied for their crystal and molecular structures. For example, a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized from piperidine, was examined for its molecular structure stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
2. Synthesis and Application in Metabolic Studies
Compounds including this compound have been synthesized for use in metabolic studies. A notable example is 2′-amino-4′-fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, synthesized for metabolic research purposes (Nakatsuka et al., 1981).
3. Anticancer Agent Synthesis and Evaluation
Several derivatives of this compound have been synthesized and evaluated as potential anticancer agents. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential, showing significant activity against cancer cells (Rehman et al., 2018).
4. Biological Activities and Potential Medical Applications
Research on 2,6-diaryl-3-methyl-4-piperidone derivatives, closely related to this compound, has been conducted to explore their biological activities, including analgesic, local anaesthetic, and antifungal activities (Rameshkumar et al., 2003).
5. Inhibitors for Corrosion of Metals
Compounds such as piperidine and its derivatives have been investigated for their potential as corrosion inhibitors. They show significant efficiency in reducing the corrosion of metals like copper in acidic environments, indicating their industrial applications (Sankarapapavinasam et al., 1991).
Safety and Hazards
The safety information for 3-Methyl-2-(4-methylphenyl)piperidine includes several hazard statements such as H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of action
The targets of piperidine derivatives can vary widely depending on their specific structures and functional groups. They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of action
The mode of action of piperidine derivatives can also vary widely. The piperidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can influence how the compound interacts with its targets.
Biochemical pathways
Piperidine derivatives can affect various biochemical pathways depending on their specific structures and targets. For example, some piperidine derivatives have been shown to have antibacterial activity .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can be influenced by factors such as their specific structures, the presence of functional groups, and stereochemistry .
Result of action
The results of the action of piperidine derivatives can include various biological effects, depending on the specific compound and its targets. Some piperidine derivatives have been shown to have bioactive properties .
Action environment
The action environment can influence the action, efficacy, and stability of piperidine derivatives. Factors such as pH, temperature, and the presence of other compounds can potentially influence their behavior .
Análisis Bioquímico
Biochemical Properties
3-Methyl-2-(4-methylphenyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The interactions between this compound and biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by binding to specific domains. These interactions can result in changes in gene expression, enzyme activity, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo are necessary to understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can have different biological activities. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound can provide insights into its therapeutic potential and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-methyl-2-(4-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h5-8,11,13-14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHMGVCYMBYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
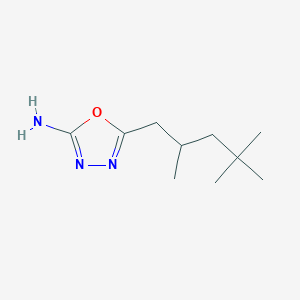

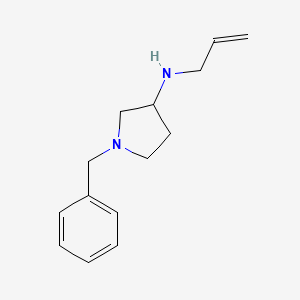

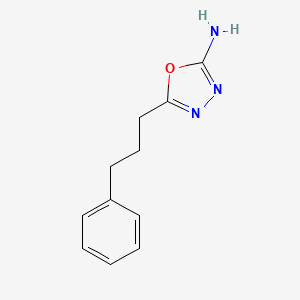
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)

